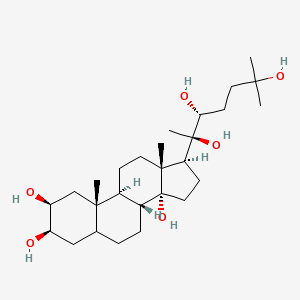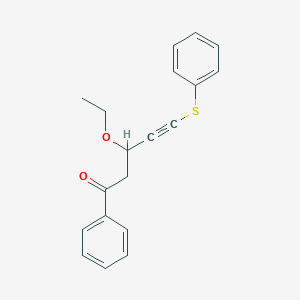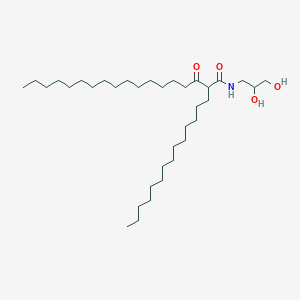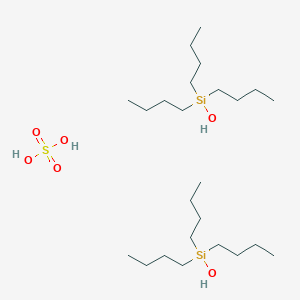
(2beta,3beta,22R)-Cholestane-2,3,14,20,22,25-hexol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2beta,3beta,22R)-Cholestane-2,3,14,20,22,25-hexol is a polyhydroxylated derivative of cholestane, a saturated steroid hydrocarbon. This compound is characterized by the presence of six hydroxyl groups attached to the cholestane backbone at positions 2, 3, 14, 20, 22, and 25. The stereochemistry of the hydroxyl groups is specified as 2beta, 3beta, and 22R, indicating their spatial orientation. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2beta,3beta,22R)-Cholestane-2,3,14,20,22,25-hexol typically involves multiple steps, starting from a suitable cholestane derivative. The hydroxylation reactions are carried out under controlled conditions to ensure the correct stereochemistry of the hydroxyl groups. Common reagents used in these reactions include oxidizing agents such as osmium tetroxide or potassium permanganate, and protecting groups may be employed to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2beta,3beta,22R)-Cholestane-2,3,14,20,22,25-hexol can undergo various chemical reactions, including:
Oxidation: Further oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in a fully saturated cholestane derivative.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of hydroxyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cholestanone derivatives, while reduction can produce fully saturated cholestane. Substitution reactions can result in halogenated or alkylated cholestane derivatives.
Aplicaciones Científicas De Investigación
(2beta,3beta,22R)-Cholestane-2,3,14,20,22,25-hexol has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of other complex steroid derivatives.
Biology: Studied for its potential role in modulating biological processes, such as cell signaling and membrane fluidity.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds.
Mecanismo De Acción
The mechanism of action of (2beta,3beta,22R)-Cholestane-2,3,14,20,22,25-hexol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, modulating their activity. Additionally, the compound can integrate into cell membranes, affecting their fluidity and function. These interactions can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
(2beta,3beta,22R)-Cholestane-2,3,14,20,22,25-hexol can be compared with other polyhydroxylated cholestane derivatives, such as:
(2beta,3beta,22R)-Cholestane-2,3,14,20,22-pentol: Lacks one hydroxyl group at position 25, which may affect its biological activity and solubility.
(2beta,3beta,22R)-Cholestane-2,3,14,20,22,26-hexol: Has an additional hydroxyl group at position 26, potentially altering its interaction with molecular targets.
(2beta,3beta,22R)-Cholestane-2,3,14,20,22,27-hexol: Similar to the previous compound but with the hydroxyl group at position 27.
The uniqueness of this compound lies in its specific hydroxylation pattern, which can influence its chemical reactivity and biological properties.
Propiedades
Número CAS |
188748-99-4 |
|---|---|
Fórmula molecular |
C27H48O6 |
Peso molecular |
468.7 g/mol |
Nombre IUPAC |
(2S,3R,8R,9S,10S,13R,14R,17S)-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-2,3,14-triol |
InChI |
InChI=1S/C27H48O6/c1-23(2,31)11-10-22(30)26(5,32)21-9-13-27(33)18-7-6-16-14-19(28)20(29)15-24(16,3)17(18)8-12-25(21,27)4/h16-22,28-33H,6-15H2,1-5H3/t16?,17-,18+,19+,20-,21-,22+,24-,25+,26+,27+/m0/s1 |
Clave InChI |
CVTLPWZPAROPRD-SWHWCMDWSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O)CCC4[C@@]3(C[C@@H]([C@@H](C4)O)O)C |
SMILES canónico |
CC12CCC3C(C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O)CCC4C3(CC(C(C4)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Methoxyphenyl)methoxy]oxirane](/img/structure/B12569647.png)


![7-(2-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12569662.png)

![N-[[4-(2-Methoxyphenyl)piperazino]methyl]benzamide](/img/structure/B12569668.png)
![[Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12569675.png)





![Ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzoate](/img/structure/B12569723.png)
